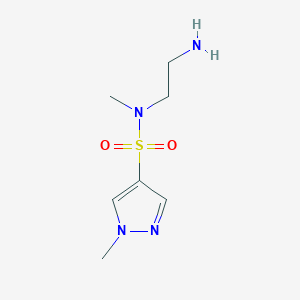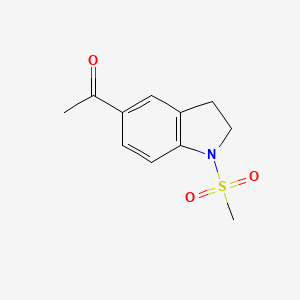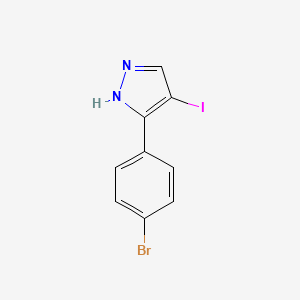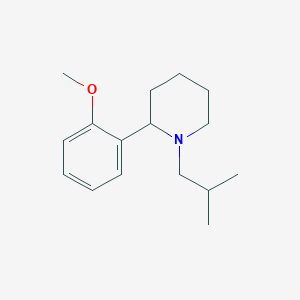
2-(Phenylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a phenylthio group and a tosylpyrrolidinyl group
Métodos De Preparación
The synthesis of 2-(Phenylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the Phenylthio Group: This step often involves the nucleophilic substitution of a halogenated pyridine derivative with a thiophenol.
Attachment of the Tosylpyrrolidinyl Group: The tosylpyrrolidinyl group can be introduced via a nucleophilic substitution reaction, where a tosylated pyrrolidine reacts with a suitable pyridine derivative.
Análisis De Reacciones Químicas
2-(Phenylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Pd/C), and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
2-(Phenylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism by which 2-(Phenylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylthio and tosylpyrrolidinyl groups can enhance the compound’s binding affinity and specificity for these targets.
Comparación Con Compuestos Similares
Similar compounds to 2-(Phenylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine include:
2-(Phenylthio)pyridine: Lacks the tosylpyrrolidinyl group, making it less complex and potentially less specific in its interactions.
5-(1-Tosylpyrrolidin-2-yl)pyridine:
2-(Phenylthio)-5-(1-methylpyrrolidin-2-yl)pyridine: Similar structure but with a methyl group instead of a tosyl group, which can affect its chemical properties and reactivity.
The uniqueness of this compound lies in the combination of the phenylthio and tosylpyrrolidinyl groups, which confer specific chemical and biological properties that are not present in the simpler analogs.
Propiedades
Fórmula molecular |
C22H22N2O2S2 |
|---|---|
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-2-phenylsulfanylpyridine |
InChI |
InChI=1S/C22H22N2O2S2/c1-17-9-12-20(13-10-17)28(25,26)24-15-5-8-21(24)18-11-14-22(23-16-18)27-19-6-3-2-4-7-19/h2-4,6-7,9-14,16,21H,5,8,15H2,1H3 |
Clave InChI |
VQAQANALTGDGQR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)SC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B11810446.png)
![N,8-Dimethylpyrido[2,3-d]pyridazin-5-amine](/img/structure/B11810452.png)











